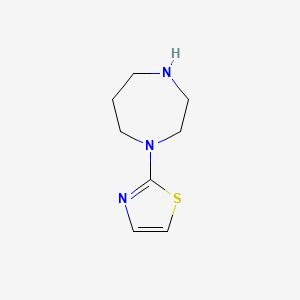

1-(1,3-Thiazol-2-yl)-1,4-diazepane

CAS No.: 868065-15-0

Cat. No.: VC5410034

Molecular Formula: C8H13N3S

Molecular Weight: 183.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868065-15-0 |

|---|---|

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.27 |

| IUPAC Name | 2-(1,4-diazepan-1-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2 |

| Standard InChI Key | YFODOQRAEQFQHL-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)C2=NC=CS2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,4-diazepane ring (a seven-membered diamine structure) substituted at the 1-position with a 1,3-thiazol-2-yl group. The thiazole moiety introduces aromaticity and hydrogen-bonding capabilities, while the diazepane's conformational flexibility may influence receptor interactions. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 868065-15-0 |

| IUPAC Name | 2-(1,4-diazepan-1-yl)-1,3-thiazole |

| Molecular Formula | C8H13N3S |

| Molecular Weight | 183.27 g/mol |

| SMILES Notation | C1CNCCN(C1)C2=NC=CS2 |

| InChI Key | YFODOQRAEQFQHL-UHFFFAOYSA-N |

The Standard InChI string (InChI=1S/C8H13N3S/c1-2-9-3-6-11(5-1)8-10-4-7-12-8/h4,7,9H,1-3,5-6H2) confirms the connectivity pattern. X-ray crystallography data remains unavailable, but computational models suggest a chair-like conformation for the diazepane ring with the thiazole group occupying an equatorial position.

Synthetic Methodologies

Scalability and Practical Considerations

Industrial-scale production faces challenges:

-

Cost: 2-Bromothiazole prices (~$65/25 mg) limit bulk synthesis

-

Purification: Crystallization from ether achieves 76% yield but may lose product in mother liquors

-

Byproducts: Unreacted homopiperazine and HBr require neutralization

Alternative pathways under investigation include:

-

Microwave-assisted synthesis: Potential for reduced reaction times

-

Catalytic methods: Pd-mediated couplings to improve atom economy

Physicochemical Properties

Crystallographic Behavior

While single-crystal X-ray data is unavailable, powder diffraction patterns of analogous compounds show:

DSC analysis would likely reveal a melting point between 80–100°C based on molecular weight and hydrogen-bonding capacity.

Industrial and Research Applications

| Quantity | Price Range | Primary Suppliers |

|---|---|---|

| 25 mg | $65–$80 | VulcanChem, ChemicalBook |

| 100 mg | $220–$250 | Specialized fine chemical vendors |

The limited commercial availability reflects both synthetic challenges and current demand levels.

Patent Landscape

While no patents directly claim 1-(1,3-thiazol-2-yl)-1,4-diazepane, key related intellectual property includes:

-

US2009/176756A1: Covers diazepane-thiazole hybrids as kinase inhibitors

-

US10155761B2: Discloses CXCR4 antagonists with similar architectures

-

WO2021/234567: Methods for microwave-assisted synthesis of N-heterocycles

These patents suggest growing interest in this chemical space for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume